molecular formula C15H23N6O8P B12789718 3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate CAS No. 133201-15-7

3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate

Cat. No.: B12789718
CAS No.: 133201-15-7
M. Wt: 446.35 g/mol
InChI Key: JZXDLBYLPQSXKV-RNINEVKISA-N
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Description

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate is a derivative of 3’-azido-3’-deoxythymidine (AZT), a well-known nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. This compound is a prodrug designed to enhance the pharmacological properties of AZT by improving its bioavailability and reducing its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate involves the conjugation of AZT with an ethyl methoxyglycinyl moiety through a phosphoramidate linkage. The process typically includes the following steps :

    Activation of AZT: AZT is activated by converting it into its H-phosphonate derivative.

    Coupling Reaction: The activated AZT is then reacted with the ethyl methoxyglycinyl moiety in the presence of a coupling agent such as triethylamine.

    Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate is unique due to its phosphoramidate linkage, which provides a balance between stability and bioavailability. This makes it a promising candidate for further development in antiviral therapies .

Properties

CAS No.

133201-15-7

Molecular Formula

C15H23N6O8P

Molecular Weight

446.35 g/mol

IUPAC Name

methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]acetate

InChI

InChI=1S/C15H23N6O8P/c1-4-27-30(25,17-6-13(22)26-3)28-8-11-10(19-20-16)5-12(29-11)21-7-9(2)14(23)18-15(21)24/h7,10-12H,4-6,8H2,1-3H3,(H,17,25)(H,18,23,24)/t10-,11+,12+,30?/m0/s1

InChI Key

JZXDLBYLPQSXKV-RNINEVKISA-N

Isomeric SMILES

CCOP(=O)(NCC(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCOP(=O)(NCC(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

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